molecular formula C22H24N6O4 B2896112 N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014048-15-7

N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2896112
M. Wt: 436.472
InChI Key: SKZMSDVSJKCYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For example, the methoxy group in the compound is likely to influence its polarity .

Scientific Research Applications

Transformations and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug development. For instance, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes demonstrate the synthetic versatility of pyrazine derivatives in creating complex heterocyclic frameworks (Kolar, Tiŝler, & Pizzioli, 1996).

Structural Characterization and Biological Activities

The structural characterization and exploration of biological activities of pyrazole derivatives have shown that these compounds can exhibit potent antitumor, antifungal, and antibacterial properties. This is highlighted in the synthesis and characterization of pyrazole derivatives, where the compounds’ structures were confirmed using various spectroscopic methods, and their biological activities were evaluated against several cancer cell lines and microbial strains (Titi et al., 2020).

Antagonistic Activities and Therapeutic Potential

Pyrazolopyrimidine derivatives have been identified as potent antagonists for specific receptors, demonstrating the potential therapeutic applications of these compounds. For instance, the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of highly potent and selective antagonists for the human A3 adenosine receptor, with implications for treating various diseases (Squarcialupi et al., 2016).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcases the ongoing research into developing new molecules with potential applications in medicinal chemistry and beyond (Rahmouni et al., 2014).

Safety And Hazards

Without specific studies, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. Potential applications could be explored based on its interactions with biological systems .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-13-12-18(28(27-13)22-24-16-8-5-7-15(16)19(29)26-22)25-21(31)20(30)23-11-10-14-6-3-4-9-17(14)32-2/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,23,30)(H,25,31)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZMSDVSJKCYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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